molecular formula C11H16N2O2 B13655753 1-(6-Morpholinopyridin-3-yl)ethan-1-ol

1-(6-Morpholinopyridin-3-yl)ethan-1-ol

Cat. No.: B13655753
M. Wt: 208.26 g/mol
InChI Key: POUFFZJJJMFFIX-UHFFFAOYSA-N
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Description

1-(6-Morpholinopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound features a morpholine ring attached to a pyridine ring, with an ethan-1-ol group at the 1-position of the pyridine ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol typically involves the reaction of 6-bromopyridin-3-yl ethan-1-ol with morpholine under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using similar reaction conditions but optimized for scale .

Chemical Reactions Analysis

1-(6-Morpholinopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(6-Morpholinopyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Morpholinopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(6-Morpholinopyridin-3-yl)ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the morpholine and pyridine rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(6-morpholin-4-ylpyridin-3-yl)ethanol

InChI

InChI=1S/C11H16N2O2/c1-9(14)10-2-3-11(12-8-10)13-4-6-15-7-5-13/h2-3,8-9,14H,4-7H2,1H3

InChI Key

POUFFZJJJMFFIX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)N2CCOCC2)O

Origin of Product

United States

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